2-[(3-Methylpentan-2-yl)amino]butan-1-ol
Description
Significance of Chiral Amino Alcohol Scaffolds in Modern Organic Chemistry and Materials Science
The importance of chiral amino alcohol scaffolds is vast and continues to grow. These structures are prevalent as key building blocks (synthons) in the synthesis of pharmaceuticals and other bioactive natural products. frontiersin.org Their utility stems from the versatile reactivity of the amino and hydroxyl groups, which can be selectively modified to construct more complex molecular frameworks.
In the realm of asymmetric synthesis, chiral amino alcohols are frequently employed as chiral ligands for metal catalysts or as organocatalysts themselves. chiralpedia.comwestlake.edu.cn These catalytic systems are pivotal for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where different enantiomers of a drug can have vastly different therapeutic or toxicological effects. chiralpedia.comnumberanalytics.com For instance, chiral vicinal amino alcohols are crucial structural motifs in numerous pharmaceutical molecules and serve as important chiral auxiliaries in various asymmetric syntheses. acs.org
Beyond catalysis, the field of materials science has found significant applications for chiral structures. Chiral molecules are being integrated into the development of advanced materials with unique optical and electronic properties. chiralpedia.com Research into chiral polymers, liquid crystals, and metal-organic frameworks (MOFs) is driven by their potential use in chiral sensing, enantioselective separations, and optoelectronic devices. chiralpedia.com
Overview of Advanced Research Areas for Multi-functional Organic Compounds
Multi-functional organic compounds, such as 2-[(3-Methylpentan-2-yl)amino]butan-1-ol, are central to numerous advanced research areas. The presence of multiple functional groups allows for a diversity of chemical transformations and intermolecular interactions, making them ideal candidates for creating materials with tunable properties.
Modern organic synthesis is a key driver in the development of advanced functional materials, which often result from interdisciplinary studies. mdpi.com One prominent area is the development of "smart" materials that can respond to external stimuli like light, heat, or chemical changes. The functional groups within a molecule can be designed to interact specifically with their environment, leading to applications in sensors, drug delivery systems, and self-healing materials. researchgate.net
In medicinal chemistry, the concept of polypharmacology—designing single molecules that can interact with multiple biological targets—is gaining traction. Multi-functional compounds are ideal for this purpose, as different parts of the molecule can be tailored to bind to different receptors or enzymes. Furthermore, organic compounds are at the heart of organic electronics, with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. mdpi.com
Table 2: Key Research Areas for Multi-functional Chiral Compounds
| Research Area | Significance and Application |
|---|---|
| Asymmetric Catalysis | Synthesis of enantiomerically pure pharmaceuticals and fine chemicals. numberanalytics.com |
| Materials Science | Development of chiral polymers, MOFs, and sensors with unique optical and separation properties. chiralpedia.com |
| Pharmaceuticals | Building blocks for complex drugs and development of multi-target therapies. frontiersin.org |
| Organic Electronics | Creation of components for OLEDs, OFETs, and other electronic devices. mdpi.com |
Current Challenges and Future Perspectives in the Exploitation of Complex Chiral Structures like this compound
Despite significant progress, the synthesis and application of complex chiral molecules face several hurdles. A primary challenge is the development of efficient and highly selective synthetic methods. chiralpedia.com Achieving high enantiomeric purity, especially in molecules with multiple stereocenters like this compound, often requires multi-step syntheses with costly catalysts and reagents, which can be difficult to scale up for industrial production. chiralpedia.comwestlake.edu.cn The efficient synthesis of enantiomerically pure amino alcohols remains one of the most challenging tasks in organic synthesis. acs.org
Looking ahead, the future of chiral chemistry is bright, with several innovative trends emerging. The integration of artificial intelligence (AI) and machine learning is set to revolutionize the field by predicting reaction outcomes and accelerating the discovery of new catalysts and synthetic routes. chiralpedia.com There is also a strong push towards "green chemistry," focusing on the development of more sustainable catalytic systems that minimize waste and environmental impact, such as biocatalysis and organocatalysis. frontiersin.orgchiralpedia.com
The long-term vision involves the seamless integration of chiral technology into a wider range of applications, from personalized medicine, where drugs can be tailored to an individual's specific biochemistry, to advanced materials for quantum computing and nanotechnology. chiralpedia.com The continued exploration of complex chiral structures will undoubtedly unlock new scientific understanding and technological capabilities. numberanalytics.comacs.org
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
2-(3-methylpentan-2-ylamino)butan-1-ol |
InChI |
InChI=1S/C10H23NO/c1-5-8(3)9(4)11-10(6-2)7-12/h8-12H,5-7H2,1-4H3 |
InChI Key |
GXACJCPLVLALIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC(CC)CO |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control in the Preparation of 2 3 Methylpentan 2 Yl Amino Butan 1 Ol and Its Stereoisomers
Enantioselective and Diastereoselective Synthesis Strategies
The creation of specific stereoisomers of 2-[(3-methylpentan-2-yl)amino]butan-1-ol relies heavily on enantioselective and diastereoselective synthetic methods. These approaches are designed to selectively produce one desired stereoisomer over others.
Asymmetric Reductive Amination Approaches to the Core Structure
Asymmetric reductive amination is a powerful and direct method for synthesizing chiral amines and their derivatives. researchgate.netjocpr.com This one-pot reaction involves the condensation of a carbonyl compound (a ketone or aldehyde) with an amine to form an imine, which is then reduced in situ to the desired amine. jocpr.comwikipedia.org The key to enantioselectivity lies in the use of a chiral catalyst or reagent that influences the reduction of the imine, leading to a preference for one enantiomer. google.com
For the synthesis of the this compound core, this would typically involve the reaction of a ketone, such as 1-hydroxybutan-2-one (B1215904), with a chiral amine, (S)- or (R)-3-methylpentan-2-amine, followed by reduction. The inherent chirality of the amine can direct the stereochemical outcome of the reaction. Alternatively, an achiral amine and ketone could be used in the presence of a chiral catalyst. Ruthenium and iridium-based catalysts with chiral phosphine (B1218219) ligands have shown considerable success in the asymmetric reductive amination of various ketones. researchgate.netgoogle.com
The efficiency of this method is often evaluated by the diastereomeric excess (de) and enantiomeric excess (ee) of the product, which indicate the prevalence of the desired stereoisomer.
Chiral Auxiliary-Mediated Transformations for Stereocenter Induction
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. This strategy is a robust and often predictable way to induce chirality. acs.org
In the context of synthesizing this compound, a chiral auxiliary could be attached to either the amine or the butanol precursor. For instance, a chiral oxazolidinone, derived from a readily available amino alcohol, can be acylated and then subjected to a series of reactions to introduce the necessary functional groups. wikipedia.org The steric hindrance and electronic properties of the auxiliary guide the approach of reagents from a specific face, leading to high diastereoselectivity. acs.org A notable example is the use of Evans auxiliaries, which are widely employed in asymmetric synthesis. wikipedia.org
A newer approach involves the in-situ formation of a transient chiral auxiliary through asymmetric catalysis, which then directs a subsequent diastereoselective reaction. acs.orgnih.gov This combines the advantages of both asymmetric catalysis and chiral auxiliary use. acs.org
Application of Biocatalysis and Enzyme-Mimetic Systems in Stereoselective Synthesis
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.govresearchgate.net Enzymes operate under mild conditions and can exhibit exceptional enantio- and regioselectivity. nih.govnih.gov
For the synthesis of chiral amino alcohols like this compound, several classes of enzymes are particularly relevant. Amine dehydrogenases (AmDHs) and imine reductases (IREDs) can catalyze the asymmetric reductive amination of ketones with high enantioselectivity. frontiersin.orgacs.orgresearchgate.netcapes.gov.br Engineered AmDHs have been successfully used for the synthesis of (S)-configured vicinal amino alcohols from α-hydroxy ketones. acs.org Specifically, an engineered amine dehydrogenase derived from a leucine (B10760876) dehydrogenase has been shown to effectively reduce 1-hydroxybutan-2-one to (S)-2-aminobutan-1-ol with greater than 99% selectivity. nih.gov
Transaminases are another class of enzymes that can be employed to produce chiral amines by transferring an amino group from a donor molecule to a ketone. google.com These biocatalytic methods often result in very high enantiomeric excess (>99% ee) and are becoming increasingly valuable for industrial applications. frontiersin.org
Synthesis from Chiral Pool Precursors: Derivatization of Optically Active Starting Materials
The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials. nih.govdiva-portal.org Amino acids are a prominent source of chiral precursors for the synthesis of more complex molecules. researchgate.net For the synthesis of this compound, an optically active precursor such as (S)-2-aminobutan-1-ol or (R)-2-aminobutan-1-ol could be used. These precursors can be sourced commercially or synthesized through established methods, including the reduction of the corresponding amino acid. vcu.edugoogle.com
Once the chiral amino alcohol is obtained, the synthesis proceeds by N-alkylation with 3-methylpentan-2-one via reductive amination. This step involves the formation of an imine intermediate between the amino group of the chiral butanol derivative and the ketone, followed by reduction. The stereochemistry of the starting amino alcohol is retained throughout this process.
Table 1: Comparison of Synthetic Strategies
| Strategy | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Asymmetric Reductive Amination | One-pot reaction of a ketone, amine, and reducing agent with a chiral catalyst. | High atom economy, direct formation of the C-N bond. | Catalyst development can be challenging; may require optimization for specific substrates. |
| Chiral Auxiliary-Mediated Synthesis | Temporary attachment of a chiral group to direct stereoselectivity. | Predictable and often high diastereoselectivity, well-established methods. | Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the chiral auxiliary. |
| Biocatalysis | Use of enzymes (e.g., AmDHs, IREDs, transaminases) to catalyze the reaction. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope can be limiting, may require protein engineering. |
| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials (e.g., amino acids). | Access to optically pure starting materials, well-defined stereochemistry. | Limited by the availability and structural diversity of the chiral pool. |
Development of Green Chemistry Protocols for Synthesis of this compound
Green chemistry principles focus on designing chemical processes that are environmentally benign, efficient, and sustainable. wikipedia.org For the synthesis of this compound, this involves the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste. ias.ac.infudan.edu.cn
Catalytic Hydrogenation Routes
Catalytic hydrogenation is a key green chemistry technique that typically uses hydrogen gas as a clean reducing agent, producing water as the only byproduct. rsc.org In the context of synthesizing this compound, catalytic hydrogenation is central to the reductive amination step. frontiersin.org
The reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then hydrogenated over a metal catalyst. researchgate.netgoogle.com Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. researchgate.net These heterogeneous catalysts can be easily recovered and reused, further enhancing the green credentials of the process. frontiersin.org The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a particularly elegant approach where an alcohol is temporarily oxidized to an aldehyde or ketone by the catalyst, which then undergoes reductive amination with an amine, using the hydrogen that was initially borrowed. nih.gov This allows for the direct N-alkylation of amines with alcohols, with water as the sole byproduct. nih.gov
Solvent-Free or Aqueous Reaction Media
The synthesis of this compound, primarily achieved through the reductive amination of 3-methylpentan-2-one with 2-aminobutan-1-ol (B80463), is increasingly being adapted to green chemistry principles by utilizing solvent-free or aqueous systems. These approaches minimize the use of volatile organic compounds (VOCs), reducing environmental impact and simplifying product isolation.
Aqueous Reductive Amination:
Performing reductive amination in water is a highly attractive green alternative. The reaction can be facilitated using water-tolerant reducing agents or biocatalytic methods. One-pot reductive amination has been successfully demonstrated in aqueous media using reagents like α-picoline-borane with a small amount of acetic acid, which is noted for its stability and environmental friendliness compared to traditional reagents. organic-chemistry.orgorganic-chemistry.org
Biocatalysis, in particular, stands out for its efficacy in aqueous buffers. Imine reductases (IREDs) and amine dehydrogenases (AmDHs) are enzymes that can catalyze the asymmetric reductive amination of ketones, offering excellent stereoselectivity under mild, aqueous conditions. taylorfrancis.comfrontiersin.org For the synthesis of this compound, an IRED could catalyze the reaction between 3-methylpentan-2-one and a specific stereoisomer of 2-aminobutan-1-ol. This approach is highly effective for controlling the stereochemistry at the newly formed chiral center. nih.gov The use of whole-cell biocatalysts in aqueous media further simplifies the process by providing cofactor recycling systems internally. nih.gov
Solvent-Free Reductive Amination:
Solvent-free, or neat, reaction conditions represent another significant green chemistry approach. researchgate.net These reactions are often facilitated by grinding the reactants together, sometimes with a solid acid activator and a solid reducing agent like sodium borohydride. researchgate.netorganic-chemistry.org For the synthesis of this compound, 3-methylpentan-2-one and 2-aminobutan-1-ol could be mixed directly with a reducing agent. This method offers advantages such as high reaction concentrations, reduced reactor volume, and elimination of solvent-related waste streams. organic-chemistry.orged.gov The reaction can be initiated by mechanical grinding or gentle heating. researchgate.net
Table 1: Comparison of Green Synthetic Approaches for Reductive Amination
| Parameter | Aqueous Biocatalytic Method (IRED) | Solvent-Free Chemical Method (NaBH₄/Solid Acid) |
|---|---|---|
| Reaction Medium | Aqueous buffer (e.g., phosphate (B84403) buffer) | None (neat) |
| Catalyst/Reagent | Imine Reductase (IRED) enzyme, NADPH cofactor | Sodium Borohydride (NaBH₄), p-toluenesulfonic acid |
| Stereocontrol | High to excellent (enzyme-dependent) | Substrate-dependent; may require chiral precursors |
| Reaction Conditions | Mild (e.g., 25-40°C, neutral pH) | Mechanical grinding or heating (e.g., 50-80°C) |
| Work-up | Extraction with an organic solvent | Partitioning between aqueous base and organic solvent |
| Advantages | High stereoselectivity, biodegradable catalyst, mild conditions | No solvent waste, high throughput, simple setup |
| Disadvantages | Requires enzyme/cofactor, potential substrate inhibition | Limited to thermally stable reactants, potential for side reactions |
Advanced Structural Characterization and Stereochemical Elucidation of 2 3 Methylpentan 2 Yl Amino Butan 1 Ol
High-Resolution Spectroscopic Techniques for Absolute and Relative Configuration Assignment
Spectroscopic methods provide a profound insight into the molecular structure, conformation, and stereochemistry of chiral compounds. For a molecule like 2-[(3-Methylpentan-2-yl)amino]butan-1-ol, a combination of nuclear magnetic resonance, chiroptical spectroscopy, and mass spectrometry is essential for a complete characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for establishing the molecular constitution and relative stereochemistry. One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments are employed to assign all proton and carbon signals, confirming the connectivity of the butanol and methylpentyl fragments through the secondary amine linkage.
For stereoisomer differentiation, the distinct chemical environments of the diastereomers result in unique sets of chemical shifts and coupling constants. The relative configuration can often be deduced from techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space. Analysis of coupling constants (³JHH) can also provide information about dihedral angles and, consequently, the preferred solution-state conformation of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for a Stereoisomer of this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₂OH | 3.40 - 3.60 | m | 2H | - |
| -CH(NH)- | 2.80 - 2.95 | m | 1H | - |
| -NH- | 2.50 (broad) | s | 1H | - |
| -CH(CH₃)-NH | 2.65 - 2.75 | m | 1H | - |
| -CH(CH₃)CH₂- | 1.55 - 1.70 | m | 1H | - |
| -CH₂CH₃ (Butanol) | 1.40 - 1.55 | m | 2H | 7.4 |
| -CH₂CH₃ (Pentyl) | 1.25 - 1.40 | m | 2H | 7.5 |
| -CH(CH₃)-NH | 1.10 - 1.20 | d | 3H | 6.8 |
| -CH(CH₃)CH₂- | 0.85 - 0.95 | d | 3H | 7.0 |
| -CH₂CH₃ (Butanol) | 0.90 - 1.00 | t | 3H | 7.4 |
| -CH₂CH₃ (Pentyl) | 0.80 - 0.90 | t | 3H | 7.5 |
Note: This table represents predicted values based on the analysis of similar structures like butan-2-ol and other amino alcohols. nih.govchemicalbook.comdocbrown.info Actual values may vary depending on the specific stereoisomer and solvent.
While NMR can establish relative stereochemistry, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are paramount for determining the absolute configuration (AC) of a chiral molecule in solution. wikipedia.org These methods measure the differential absorption of left and right circularly polarized light. wikipedia.org
ECD spectroscopy provides information primarily about the environment of chromophores within the molecule. hilarispublisher.com In contrast, VCD spectra contain information on the geometry of the entire molecular skeleton, as functional groups responsible for vibrations are distributed throughout the structure. hilarispublisher.com For vicinal amino alcohols, the concerted use of both ECD and VCD is considered the best practice, as the two techniques are complementary and increase the confidence level of the stereochemical assignment. hilarispublisher.comresearchgate.net
The modern approach involves a combined experimental and theoretical analysis. hilarispublisher.com The experimental VCD and ECD spectra of the isolated compound are recorded. Concurrently, the theoretical spectra for a chosen enantiomer (e.g., the R,R,R-isomer) are calculated using quantum mechanics, typically Density Functional Theory (DFT). nih.govnih.gov The absolute configuration of the experimental sample is assigned by comparing its chiroptical spectra with the computationally predicted spectra. hilarispublisher.comnih.gov
Table 2: Conceptual Framework for Absolute Configuration Assignment using VCD
| Parameter | Experimental Spectrum | Calculated Spectrum for (2R, 2'R, 3'R)-Isomer | Calculated Spectrum for (2S, 2'S, 3'S)-Isomer | Conclusion |
| Vibrational Band 1 (~1410 cm⁻¹) | Positive Cotton Effect | Positive Cotton Effect | Negative Cotton Effect | Match |
| Vibrational Band 2 (~1270 cm⁻¹) | Negative Cotton Effect | Negative Cotton Effect | Positive Cotton Effect | Match |
| Overall Spectral Pattern | Good Agreement | Good Agreement | Mirror Image | The absolute configuration is (2R, 2'R, 3'R). |
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. By providing a mass measurement with high accuracy and precision, HRMS validates the molecular formula, C₁₀H₂₃NO.
Tandem mass spectrometry (MS/MS) is used to further confirm the molecular structure through controlled fragmentation. The molecule is expected to fragment in predictable ways, such as the loss of a water molecule (H₂O) from the alcohol group, or cleavage at the C-C bonds adjacent to the nitrogen atom of the amine. Analysis of these fragmentation patterns provides corroborating evidence for the proposed connectivity. Furthermore, when coupled with a chromatographic inlet, MS serves as a sensitive detector for assessing chemical purity and identifying potential impurities.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₀H₂₄NO⁺ | 174.1852 | Protonated molecular ion |
| [M]⁺˙ | C₁₀H₂₃NO⁺˙ | 173.1774 | Molecular ion (in EI) |
| [M-H₂O]⁺˙ | C₁₀H₂₁N⁺˙ | 155.1668 | Fragment from loss of water |
| [C₄H₁₀NO]⁺ | C₄H₁₀NO⁺ | 88.0757 | Fragment from cleavage of N-C bond (butanol side) |
| [C₆H₁₄N]⁺ | C₆H₁₄N⁺ | 100.1121 | Fragment from cleavage of N-C bond (pentyl side) |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule, provided a single crystal of sufficient quality can be obtained. This technique can unambiguously establish both the relative and absolute configuration of all stereocenters in the solid state.
A successful crystallographic analysis of this compound would yield precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. This information reveals the molecule's specific solid-state conformation. Moreover, the analysis would elucidate the packing arrangement within the crystal lattice, detailing intermolecular interactions. For this amino alcohol, hydrogen bonding involving the hydroxyl (-OH) and amine (-NH) groups would be of particular interest, as these interactions dictate the supramolecular architecture.
Table 4: Potential Data Obtained from a Single-Crystal X-ray Analysis
| Parameter | Information Provided |
| Unit Cell Dimensions | Crystal system, lattice parameters (a, b, c, α, β, γ) |
| Space Group | Symmetry of the crystal lattice |
| Atomic Coordinates (x,y,z) | Precise position of each atom in the unit cell |
| Bond Lengths & Angles | Confirms covalent structure and geometry |
| Torsional Angles | Defines the conformation of the molecule |
| Absolute Structure Parameter | Unambiguously determines the absolute configuration |
| Hydrogen Bond Geometry | Details of intermolecular interactions (donor-acceptor distances and angles) |
Chiral Chromatography for Enantiomeric Purity Analysis and Separation
Chiral chromatography is the benchmark technique for separating the enantiomers of a chiral compound and quantifying its enantiomeric purity or enantiomeric excess (ee). The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to differential retention times and, thus, separation.
Developing a robust chiral High-Performance Liquid Chromatography (HPLC) method is essential for the quality control and analysis of this compound. The development process involves several key steps.
First, as the target molecule lacks a strong chromophore for standard UV detection, derivatization is often necessary. The primary amine and/or hydroxyl group can be reacted with a UV-active agent to enhance detectability. vcu.edugoogle.com
Next is the screening of various chiral stationary phases. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based columns are commonly effective for separating amino alcohols. azypusa.com The mobile phase composition, typically a mixture of a nonpolar solvent (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is systematically optimized to achieve baseline separation of all stereoisomers with suitable retention times and peak shapes.
Table 5: Illustrative Chiral HPLC Separation Data for Stereoisomers
| Stereoisomer | Retention Time (min) |
| Isomer 1 | 8.5 |
| Isomer 2 | 9.7 |
| Isomer 3 | 11.2 |
| Isomer 4 | 12.5 |
| Isomer 5 | 14.1 |
| Isomer 6 | 15.8 |
| Isomer 7 | 17.3 |
| Isomer 8 | 19.0 |
Conditions: Hypothetical data on a Chiralpak AD-H column; Mobile Phase: n-Hexane/Isopropanol (90:10); Flow Rate: 1.0 mL/min; Detection: UV at 210 nm (after derivatization).
Gas Chromatography with Chiral Stationary Phases (GC-CSP)
Gas Chromatography with Chiral Stationary Phases (GC-CSP) is a powerful analytical technique for the separation of stereoisomers. This method relies on the differential interaction of enantiomers or diastereomers with a chiral stationary phase (CSP) coated on the inside of a capillary column. The compound this compound possesses multiple chiral centers, giving rise to several stereoisomers. The elution order and resolution of these stereoisomers in GC-CSP are determined by the formation of transient, diastereomeric complexes between the analyte and the CSP. The stability of these complexes is influenced by intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.
For amino alcohols like this compound, derivatization of the polar amino and hydroxyl groups is often a necessary step prior to GC analysis. This process involves converting these functional groups into less polar, more volatile derivatives, which improves chromatographic peak shape and thermal stability. Common derivatization reagents include trifluoroacetic anhydride (B1165640) or other acylating agents.
The choice of the chiral stationary phase is critical for achieving successful enantiomeric separation. For compounds with structures analogous to this compound, which contain both amino and alcohol functionalities, CSPs based on cyclodextrin (B1172386) derivatives or amino acid derivatives are frequently employed. researchgate.net Cyclodextrin-based CSPs, for instance, have chiral cavities that can include one of the stereoisomers preferentially, leading to separation. Amino acid-derived CSPs, such as Chirasil-Val, can separate a variety of compounds including α-amino alcohols through hydrogen bonding and dipole-dipole interactions. researchgate.net
The data obtained from such an analysis would be presented in a chromatogram, showing the separated peaks of the different stereoisomers. From this, key parameters like retention time (t_R), separation factor (α), and resolution (R_s) can be calculated to quantify the effectiveness of the separation.
Illustrative Data for GC-CSP Analysis of a Chiral Amino Alcohol
The following table represents a hypothetical dataset that could be generated from a GC-CSP analysis of a derivatized amino alcohol, illustrating the typical parameters measured.
| Stereoisomer | Retention Time (t_R) (min) | Separation Factor (α) | Resolution (R_s) |
| Isomer 1 | 15.2 | - | - |
| Isomer 2 | 15.8 | 1.04 | 1.5 |
| Isomer 3 | 16.5 | 1.04 | 1.8 |
| Isomer 4 | 17.1 | 1.04 | 1.6 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
The separation factor (α) indicates the selectivity of the CSP for two adjacent peaks, while the resolution (R_s) provides a quantitative measure of how well the peaks are separated. A resolution value of 1.5 or greater is generally considered to indicate a complete separation of the two peaks. The successful application of GC-CSP would enable the accurate determination of the stereoisomeric composition of a sample of this compound.
Reactivity, Derivatization, and Mechanistic Studies of 2 3 Methylpentan 2 Yl Amino Butan 1 Ol
Investigation of Functional Group Interconversions and Selectivity
The presence of both an amine and a hydroxyl group in 2-[(3-Methylpentan-2-yl)amino]butan-1-ol necessitates chemoselective reactions to modify one group in the presence of the other. The relative reactivity of these groups can be influenced by reaction conditions and the choice of reagents.
The selective modification of the amine and hydroxyl groups is crucial for the synthesis of more complex molecules. Generally, the amine group is more nucleophilic than the hydroxyl group, which allows for selective N-functionalization under appropriate conditions.
N-Acylation and N-Alkylation: The secondary amine can be selectively acylated using acyl chlorides or anhydrides in the presence of a non-nucleophilic base. Similarly, N-alkylation can be achieved with alkyl halides. To prevent O-acylation or O-alkylation, milder reaction conditions are typically employed. nih.gov
O-Acylation and O-Alkylation: Selective modification of the primary hydroxyl group often requires protection of the more reactive amine. Common protecting groups for amines, such as tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn) groups, can be introduced. Once the amine is protected, the hydroxyl group can be readily acylated or alkylated. nih.gov
Oxidation of the Hydroxyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents. Selective oxidation in the presence of the amine can be achieved using reagents like manganese dioxide (MnO₂) for conversion to the aldehyde, or through more robust methods after N-protection. nih.gov Aerobic oxidation methods using catalysts like copper/TEMPO systems have shown high chemoselectivity for the oxidation of alcohols over amines. nih.gov
A summary of potential selective modifications is presented in the table below.
| Functional Group | Reaction Type | Typical Reagents | Product Type | Citation |
| Amine | N-Acylation | Acyl chloride, anhydride (B1165640) | Amide | nih.gov |
| Amine | N-Alkylation | Alkyl halide | Tertiary amine | organic-chemistry.org |
| Amine | N-Sulfonylation | Sulfonyl chloride | Sulfonamide | vanderbilt.edu |
| Hydroxyl | O-Acylation | Acyl chloride, anhydride (with N-protection) | Ester | nih.gov |
| Hydroxyl | O-Alkylation | Alkyl halide, base (with N-protection) | Ether | nih.gov |
| Hydroxyl | Oxidation | MnO₂, PCC, DMP | Aldehyde | nih.gov |
| Hydroxyl | Oxidation | Jones reagent, KMnO₄ (with N-protection) | Carboxylic acid | evitachem.com |
The 1,2-relationship of the amine and hydroxyl groups in this compound makes it a suitable precursor for the synthesis of various five-membered heterocyclic rings.
Oxazolidine (B1195125) Formation: In the presence of aldehydes or ketones, 2-aminoalcohols can undergo condensation to form oxazolidine rings. This reaction is typically reversible and acid-catalyzed. The reaction of this compound with an aldehyde would yield a 2,3,4-trisubstituted oxazolidine.
Pyrrolidine and Piperidine Derivatives: Intramolecular cyclization reactions can lead to the formation of substituted pyrrolidines or piperidines, although this would require modification of the carbon skeleton. rsc.org More commonly, amino alcohols serve as chiral auxiliaries or starting materials for the synthesis of these heterocycles through multi-step sequences. d-nb.info
Lactam and Cyclic Amine Formation: Through a "hydrogen shuttling" mechanism catalyzed by transition metals like ruthenium, amino alcohols can be selectively cyclized to either lactams or cyclic amines. rsc.orgrsc.org The addition of a hydrogen acceptor favors lactam formation, while the presence of water can promote the formation of the cyclic amine. rsc.orgrsc.org
Mechanistic Studies of Reactions Involving the Compound
Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes.
Kinetic studies can provide valuable insights into the rate-determining steps and the influence of various parameters on reaction rates. For reactions such as the copper/TEMPO-catalyzed aerobic oxidation of the hydroxyl group, kinetic analysis can help elucidate the roles of the catalyst, oxidant, and substrate concentrations. nih.gov For instance, in related systems, it has been shown that the rate-limiting step can vary depending on the nature of the alcohol (e.g., benzylic vs. aliphatic). nih.gov
Reaction pathway determination often involves the identification of intermediates and byproducts. For example, in the formation of cyclic derivatives, spectroscopic methods like NMR and mass spectrometry can be used to track the progress of the reaction and identify key intermediates, such as imines in the formation of cyclic amines from amino alcohols. rsc.org
Computational chemistry, particularly density functional theory (DFT), is a powerful tool for investigating reaction mechanisms at a molecular level. cdnsciencepub.com For reactions involving this compound, computational modeling could be used to:
Predict Reaction Barriers: Calculate the activation energies for different reaction pathways, such as N- vs. O-alkylation, to predict the selectivity. frontiersin.org
Elucidate Transition State Geometries: Visualize the three-dimensional structures of transition states to understand the stereochemical outcomes of reactions. acs.org
Model Catalytic Cycles: In catalyzed reactions, such as the ruthenium-catalyzed cyclization, computational modeling can help to map out the entire catalytic cycle, including the coordination of the substrate to the metal center and the subsequent transformation steps. nsf.gov
For example, in the reaction of β-amino alcohols with thionyl chloride, computational studies have been used to delineate the mechanistic pathways leading to the formation of different products. cdnsciencepub.com
Synthesis and Characterization of Novel Analogs and Derivatives of this compound
The synthesis of novel analogs and derivatives of this compound can lead to compounds with new or enhanced properties. Chiral amino alcohols are important building blocks in the synthesis of pharmaceuticals and other biologically active compounds. nih.govnih.gov
The synthesis of the parent compound can be envisioned through the reductive amination of 1-hydroxybutan-2-one (B1215904) with 3-methylpentan-2-amine (B1274118). Novel analogs could be synthesized by varying either the amino or the alcohol component.
Variation of the Amino Component: A range of primary or secondary amines can be reacted with 1-hydroxybutan-2-one or a related electrophile to generate a library of N-substituted 2-aminobutan-1-ol (B80463) derivatives.
Variation of the Alcohol Component: Different α-hydroxy ketones or epoxides can be used as starting materials to introduce structural diversity in the butanol backbone. For example, the ring-opening of a substituted epoxide with 3-methylpentan-2-amine can provide access to a variety of regio- and stereoisomeric amino alcohols. organic-chemistry.org
The characterization of these new compounds would involve a combination of spectroscopic techniques, including:
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as O-H and N-H bonds.
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of chiral compounds.
An overview of potential synthetic strategies for analogs is provided below.
| Synthetic Strategy | Key Reactants | Product Analog Type | Citation |
| Reductive Amination | 1-Hydroxybutan-2-one, various amines | N-substituted analogs | nih.gov |
| Epoxide Ring-Opening | Substituted epoxides, 3-methylpentan-2-amine | Backbone-modified analogs | organic-chemistry.org |
| From Amino Acids | Reduction of corresponding amino acid | Chiral analogs | vcu.edu |
Systematic Structural Modifications to Explore Structure-Reactivity Relationships
Understanding the relationship between the structure of this compound and its chemical reactivity is fundamental to harnessing its potential. Systematic modifications of its core structure would allow for a detailed exploration of how steric and electronic effects influence its behavior in various chemical transformations. Key modifications would target the N-alkyl and C-alkyl substituents.
The primary alcohol and secondary amine are the principal sites for derivatization. The reactivity of the nitrogen atom is significantly influenced by the bulky (3-methylpentan-2-yl) substituent, which likely moderates its nucleophilicity compared to less hindered secondary amines.
N-Alkylation and N-Acylation Studies: The secondary amine can undergo N-alkylation or N-acylation to form tertiary amines or amides, respectively. The rate of these reactions would be highly sensitive to the steric profile of the electrophile. It is predicted that reactions with small, unhindered electrophiles like methyl iodide or acetyl chloride would proceed at a reasonable rate, while bulkier electrophiles such as tert-butyl bromide would react very slowly, if at all. This differential reactivity could be used to achieve selective functionalization in more complex molecular settings.
O-Acylation and O-Alkylation Studies: The primary hydroxyl group is a prime target for esterification (O-acylation) or etherification (O-alkylation). These reactions are typically less sensitive to the steric hindrance at the distal nitrogen atom. However, intramolecular interactions, such as hydrogen bonding between the amine and hydroxyl groups, could influence the hydroxyl group's nucleophilicity.
To quantify these relationships, a series of kinetic studies could be performed on systematically modified analogs. The following table illustrates a hypothetical structure-reactivity relationship study for the N-acylation of this compound analogs with a standard electrophile, such as acetic anhydride.
| Analog of this compound | Modifications | Predicted Relative Rate | Rationale |
|---|---|---|---|
| 2-(Ethylamino)butan-1-ol | Reduced steric hindrance at Nitrogen | 100 | Baseline - less steric hindrance allows for faster nucleophilic attack. |
| This compound | Target Compound | 25 | Increased steric bulk from the secondary alkyl group significantly hinders the approach of the electrophile. |
| 2-(Diisopropylamino)butan-1-ol | Increased steric hindrance at Nitrogen | 5 | Greater steric crowding around the nitrogen atom further reduces the reaction rate. |
| 2-[(3-Methylpentan-2-yl)amino]pentan-1-ol | Extended carbon chain at C1 | 24 | Minor change in chain length is expected to have a negligible electronic effect and minimal impact on the reactivity of the distant amine. |
Design of Scaffold Variations for Specific Chemical Applications
The chiral nature and bifunctional scaffold of this compound make it an attractive starting point for the design of molecules with specific applications, particularly in asymmetric catalysis and materials science.
Chiral Ligands for Asymmetric Catalysis: 1,2-amino alcohols are well-established precursors for chiral ligands used in a variety of metal-catalyzed asymmetric reactions, such as the enantioselective addition of organozinc reagents to aldehydes. um.edu.my The inherent chirality and the presence of two coordinating heteroatoms (N and O) in this compound allow it to form stable chelate complexes with metal centers.
By modifying the scaffold, new ligands can be designed to fine-tune the steric and electronic environment around a catalytic metal center. For instance, the introduction of aromatic groups on the nitrogen atom could enable electronic tuning and provide additional steric direction. The primary alcohol could also be converted into a phosphinite, creating a powerful P,N-ligand.
The table below outlines potential scaffold variations and their intended applications in catalysis.
| Scaffold Variation | Synthetic Modification | Potential Application | Design Rationale |
|---|---|---|---|
| Oxazoline Derivative | Intramolecular cyclization with a carboxylic acid derivative | Ligand for copper-catalyzed cyclopropanation | Creates a rigid bicyclic-like structure, which can effectively control the facial selectivity of reactions. |
| P,N-Ligand | Reaction of the hydroxyl group with chlorodiphenylphosphine | Ligand for palladium-catalyzed asymmetric allylic alkylation | Combines a hard nitrogen donor and a soft phosphorus donor, which is effective for catalysis with late transition metals. |
| N,N'-Diamine Ligand | Conversion of the alcohol to an amine | Ligand for ruthenium-catalyzed asymmetric transfer hydrogenation | Creates a bidentate nitrogen-based ligand, often used in hydrogenation and transfer hydrogenation reactions. |
| Immobilized Catalyst | Attachment to a polymer support via the hydroxyl or amino group | Heterogeneous catalysis for easier catalyst recovery and recycling | Facilitates practical applications in flow chemistry and large-scale synthesis by simplifying purification. |
These variations transform the simple amino alcohol into sophisticated molecular tools, demonstrating the versatility of the core structure. The specific stereochemistry of this compound would be critical in determining the enantioselectivity of the catalyzed reactions, making it a valuable building block in the field of asymmetric synthesis.
An extensive search of the scientific literature has been conducted to gather information on the chemical compound This compound for the purpose of generating an article focused on its advanced applications in catalysis and asymmetric synthesis.
The performed searches for "this compound" within the contexts of ligand design, asymmetric metal catalysis, enantioselective transformations, Brønsted acid/base catalysis, and enamine/iminium catalysis did not yield relevant results. The scientific literature that is available focuses on broader classes of amino alcohols or structurally different analogues, but does not provide the specific data required to accurately and thoroughly address the outlined topics for "this compound".
Therefore, it is not possible to generate the requested article with the specified level of scientific detail and accuracy, as there appears to be no published research on the advanced catalytic applications of this particular compound.
Advanced Applications in Catalysis and Asymmetric Synthesis
Utility as a Chiral Auxiliary in Diastereoselective Reactions
No studies detailing the use of 2-[(3-Methylpentan-2-yl)amino]butan-1-ol as a chiral auxiliary in diastereoselective reactions, such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions, were found. Therefore, no data on diastereomeric ratios, yields, or specific reaction conditions can be provided.
Integration into Heterogeneous Catalytic Systems (e.g., Supported Catalysts, MOFs)
There is no available information on the integration of this compound into heterogeneous catalytic systems. This includes its use as a ligand in the formation of Metal-Organic Frameworks (MOFs) or its immobilization on solid supports to create supported catalysts. As a result, details on catalyst synthesis, characterization, and performance in heterogeneous catalysis are not available.
Computational and Theoretical Chemistry Studies on 2 3 Methylpentan 2 Yl Amino Butan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics of a molecule.
Density Functional Theory (DFT) for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like 2-[(3-Methylpentan-2-yl)amino]butan-1-ol.
A typical DFT study begins with the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to the minimum energy on the potential energy surface. For this compound, calculations would likely be performed using a functional such as B3LYP in conjunction with a basis set like 6-31G(d,p) to achieve reliable results. mdpi.comresearchgate.net These calculations can predict key thermodynamic properties at a standard state (298.15 K and 1 atm), which are crucial for understanding the molecule's stability and behavior in chemical reactions.
Table 1: Predicted Thermodynamic Properties of this compound at Ground State Note: The data in this table is hypothetical and representative of values that would be obtained from DFT calculations.
| Property | Calculated Value |
|---|---|
| Zero-Point Energy (kcal/mol) | 155.8 |
| Enthalpy (H) (kcal/mol) | -450.25 |
| Gibbs Free Energy (G) (kcal/mol) | -450.30 |
| Constant Volume Heat Capacity (Cv) (cal/mol·K) | 55.7 |
Prediction of NMR and Chiroptical Data
Once the ground state geometry is optimized, it can be used to predict various spectroscopic properties. Nuclear Magnetic Resonance (NMR) chemical shifts are among the most powerful tools for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. github.io These predictions are invaluable for assigning experimental spectra and confirming the structure of newly synthesized compounds.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound Note: The data in this table is hypothetical. Chemical shifts are referenced against tetramethylsilane (TMS).
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Proton on C1 (CH₂OH) | 3.5 - 3.7 |
| Proton on C2 (CH-NH) | 2.8 - 3.0 |
| Carbon C1 (CH₂OH) | ~65 |
| Carbon C2 (CH-NH) | ~60 |
Furthermore, for a chiral molecule, chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining its absolute configuration. Time-dependent DFT (TD-DFT) can simulate ECD spectra, which, when compared with experimental spectra, allow for the unambiguous assignment of stereochemistry.
Molecular Dynamics and Conformational Analysis
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that exist as an ensemble of different conformations, especially flexible molecules like this compound. acs.orgresearchgate.net
Exploration of Conformational Landscapes in Solution and Gas Phase
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility. nih.govacs.org By simulating the molecule in both the gas phase and in the presence of a solvent, researchers can explore the accessible conformational space. researchgate.net For this compound, a key structural feature is the intramolecular hydrogen bond that can form between the hydroxyl (-OH) group and the amino (-NH) group. acs.org MD simulations can reveal the stability and dynamics of this hydrogen bond and identify the most populated conformers under different conditions.
Modeling of Catalytic Cycles and Transition State Geometries for Asymmetric Reactions
Chiral amino alcohols are widely used as catalysts or ligands in asymmetric synthesis to control the stereochemical outcome of a reaction. rsc.orgpolyu.edu.hkresearchgate.net Computational modeling is a powerful tool for elucidating the mechanisms of these catalytic reactions and understanding the origins of enantioselectivity. nih.govacs.org
By employing DFT, researchers can map out the entire reaction pathway for a catalyzed reaction. This involves locating and calculating the energies of reactants, intermediates, transition states, and products. The key to understanding enantioselectivity lies in the transition states of the stereodetermining step. acs.orgresearchgate.net For a given reaction, there will be two diastereomeric transition states leading to the (R) and (S) products, respectively. The difference in the activation energies (ΔG‡) between these two transition states determines the enantiomeric excess (ee) of the product.
For example, this compound could be modeled as a catalyst for the addition of diethylzinc to benzaldehyde. Computational studies would focus on locating the transition state structures for the addition to the Re and Si faces of the aldehyde. By comparing the energies of these competing pathways, a prediction of which enantiomer will be formed preferentially can be made. acs.org
Table 3: Hypothetical Transition State Energies for a Catalyzed Asymmetric Reaction Note: The data in this table is hypothetical and represents the kind of results obtained from modeling a catalytic cycle.
| Transition State | Relative Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |
|---|---|
| TS leading to (R)-product | 15.2 |
| TS leading to (S)-product | 17.0 |
| Energy Difference (ΔΔG‡) | 1.8 |
A calculated energy difference of 1.8 kcal/mol, as shown in the hypothetical table, would correspond to a high enantiomeric excess of the (R)-product, demonstrating the predictive power of these computational models in catalyst design. chiralpedia.com
Following a comprehensive search of available scientific literature, no specific computational or theoretical chemistry studies focusing on the molecular recognition and supramolecular interactions of this compound were identified. As a result, the generation of an article with detailed research findings and specific data tables on this topic is not possible at this time.
To provide a scientifically accurate and authoritative article, it is imperative to rely on published research. The absence of such studies for this particular compound prevents the creation of content that would meet the required standards of detail and evidence-based reporting.
Emerging Research Frontiers and Potential Chemical Applications Non Biological/non Clinical
Application in Materials Science and Polymer Chemistry
The unique structural characteristics of 2-[(3-Methylpentan-2-yl)amino]butan-1-ol suggest its utility in the synthesis of novel materials with specialized properties. The presence of reactive amine and hydroxyl groups, combined with its chirality, opens avenues for its use as a monomer or modifying agent in polymer chemistry.
Chiral amino alcohols are valuable building blocks for the synthesis of specialty polymers and chiral materials. The bifunctionality of this compound allows it to be incorporated into polymer backbones through condensation polymerization, reacting with dicarboxylic acids, diisocyanates, or other difunctional monomers. The resulting polymers would possess chiral centers, which can impart unique optical properties and stereochemical recognition capabilities. Such chiral polymers are sought after for applications in chiral chromatography, asymmetric catalysis, and as sensors for chiral molecules.
For instance, analogous chiral amino alcohols have been anchored to polystyrene resins to create polymer-supported chiral ligands for asymmetric catalysis. nih.gov This approach combines the catalytic activity of the chiral moiety with the practical advantages of a solid support, such as ease of separation and recyclability. The specific stereochemistry of this compound could lead to polymers with novel catalytic selectivities.
The incorporation of chiral molecules into liquid crystalline phases can induce helical superstructures, leading to the formation of cholesteric or chiral nematic phases. These materials are of interest for their applications in displays, sensors, and optical devices. Amino acids and peptides, which share functional similarities with amino alcohols, have been extensively used to create liquid crystals. nih.gov The chirality and potential for hydrogen bonding in this compound make it a promising candidate for the design of new liquid crystalline materials.
Furthermore, the amphiphilic nature that can be imparted to derivatives of this amino alcohol suggests its potential role in the formation of self-assembled systems such as micelles, vesicles, or organogels. The chirality of the headgroup could influence the packing and morphology of these supramolecular structures, leading to novel nanomaterials with tailored properties.
Use as a Chiral Solvating Agent or Derivatizing Agent in Analytical Chemistry
One of the most promising areas of application for this compound is in analytical chemistry, specifically as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) for nuclear magnetic resonance (NMR) spectroscopy. These agents are used to determine the enantiomeric purity of chiral compounds.
As a chiral solvating agent, it can form transient diastereomeric complexes with the enantiomers of a racemic analyte through non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. These interactions lead to different magnetic environments for the two enantiomers, resulting in separate signals in the NMR spectrum, allowing for their quantification. Chiral amino alcohols are known to be effective CSAs for the enantiodiscrimination of carboxylic acids and other acidic compounds. frontiersin.orgnih.gov
Alternatively, as a chiral derivatizing agent, this compound can react covalently with a chiral analyte to form a stable pair of diastereomers. These diastereomers have distinct physical properties, including different NMR spectra, which allows for the determination of the original enantiomeric ratio. nih.gov
The table below summarizes the potential of chiral amino alcohols as NMR auxiliaries, based on studies of analogous compounds.
| Application | Analyte Class | Interaction Type | Potential Advantage of this compound |
| Chiral Solvating Agent (CSA) | Carboxylic Acids, a-Hydroxy Acids | Non-covalent (Hydrogen Bonding, Dipole-Dipole) | The specific steric and electronic environment may lead to enhanced chemical shift differences (ΔΔδ) for certain analytes. |
| Chiral Derivatizing Agent (CDA) | Amines, Alcohols | Covalent (Amide/Ester formation) | The resulting diastereomers may exhibit large and well-resolved signal separation in NMR, facilitating accurate quantification. |
Integration into Flow Chemistry and Microreactor Systems for Continuous Synthesis
The synthesis of chiral amino alcohols can be optimized through the use of continuous flow chemistry and microreactor systems. nih.gov These technologies offer several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. The synthesis of this compound itself, or its use in subsequent reactions, could be significantly improved by adopting such methodologies.
Enzymatic cascades for the synthesis of chiral amino alcohols have been successfully implemented in continuous-flow microreactors, demonstrating the feasibility of this approach. nih.gov The integration of biocatalysts with flow systems allows for efficient and sustainable production of enantiomerically pure compounds.
| Parameter | Batch Reactor | Microreactor |
| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio, excellent heat transfer |
| Mass Transfer | Often diffusion-limited | Enhanced due to short diffusion distances |
| Safety | Potential for thermal runaway with exothermic reactions | Improved safety due to small reaction volumes and efficient heat dissipation |
| Scalability | "Scaling up" can be challenging | "Scaling out" by numbering up reactors is more straightforward |
| Process Control | More difficult to precisely control reaction parameters | Precise control over temperature, pressure, and residence time |
Given these advantages, the synthesis and subsequent reactions of this compound are well-suited for integration into flow chemistry platforms, potentially leading to more efficient and sustainable chemical processes.
Potential as a Chemical Building Block for Other Complex Synthetic Targets
Chiral amino alcohols are recognized as privileged structural motifs and versatile chiral building blocks in organic synthesis. nih.govwestlake.edu.cnnih.gov They are key intermediates in the synthesis of a wide range of complex molecules, including natural products and pharmaceutically active compounds. frontiersin.orgdiva-portal.org The compound this compound, with its specific stereochemistry and functional groups, can serve as a valuable synthon for the construction of more complex chiral molecules.
The amino and hydroxyl groups can be selectively protected and modified to introduce further functionality. For example, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, while the amino group can be acylated or alkylated. These transformations open up a wide range of synthetic possibilities. Chiral amino alcohol-derived scaffolds have been used to synthesize piperidines and other nitrogen-containing heterocyclic compounds, which are common frameworks in medicinal chemistry. acs.org
The development of novel synthetic methods, such as asymmetric transfer hydrogenation, has further expanded the utility of chiral amino alcohols as building blocks for complex targets. acs.org The unique substitution pattern of this compound could be leveraged in the synthesis of novel chiral ligands for asymmetric catalysis or as a key fragment in the total synthesis of complex natural products.
Conclusion and Future Directions in the Academic Study of 2 3 Methylpentan 2 Yl Amino Butan 1 Ol
Summary of Key Research Achievements and Methodological Advances
The synthesis and application of chiral amino alcohols have been a major focus of chemical research. Key achievements include the development of stereoselective synthetic methods, which are crucial for producing enantiomerically pure compounds. acs.org
Key Methodological Advances:
Asymmetric Synthesis: Significant progress has been made in the asymmetric synthesis of chiral amino alcohols. Methods such as chromium-catalyzed asymmetric cross aza-pinacol couplings allow for the modular synthesis of these compounds from readily available aldehydes and imines. westlake.edu.cn Another powerful technique is the asymmetric transfer hydrogenation of α-amino ketones, which can produce chiral 1,2-amino alcohols with high yields and excellent enantioselectivities. acs.org
Biocatalysis: Engineered enzymes, such as amine dehydrogenases (AmDHs), are increasingly used for the biosynthesis of chiral amino alcohols. frontiersin.orgnih.gov This approach offers high stereoselectivity and operates under mild conditions, presenting a sustainable alternative to traditional chemical synthesis. nih.gov
Reduction of Amino Acids: Established methods involving the reduction of α-amino acids using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation remain important for preparing chiral amino alcohols. jocpr.com Recent advancements focus on simplifying these procedures and using more cost-effective reagents. jocpr.com
Unexplored Research Avenues and Fundamental Questions Remaining
Despite significant progress, several research avenues for chiral amino alcohols remain to be explored. A primary challenge is the development of synthetic methods that are both highly efficient and broadly applicable to a wide range of substrates. westlake.edu.cn While biocatalytic methods are promising, the limited catalytic efficiency of some enzymes can be an obstacle for industrial-scale applications, necessitating further protein engineering efforts. frontiersin.org A fundamental question involves understanding the precise structure-function relationships that govern the catalytic activity and stereoselectivity of new chiral ligands derived from amino alcohols.
Prospects for Novel Applications in Chemical Science and Technology
The unique structural features of chiral amino alcohols make them highly valuable for a range of applications.
Table 1: Potential Applications of Chiral Amino Alcohols
| Field | Application |
|---|---|
| Asymmetric Catalysis | Serve as chiral ligands and auxiliaries for the synthesis of other chiral molecules. westlake.edu.cn |
| Pharmaceuticals | Act as essential building blocks for synthesizing a wide array of bioactive molecules and drugs. frontiersin.orgrsc.org |
| Materials Science | Used in the development of advanced materials, including polymers and coordination complexes. jocpr.com |
| Coordination Chemistry | Form complexes with various transition metals, which can have applications in catalysis and medicine. alfa-chemistry.com |
Future research is likely to focus on designing and synthesizing novel chiral amino alcohol-based catalysts with enhanced activity and selectivity for challenging chemical transformations.
Broader Impact of Research on Chiral Amino Alcohols in Sustainable Chemistry and Advanced Materials
Research into chiral amino alcohols has a profound impact on the development of more sustainable chemical processes. The shift towards biocatalysis and green chemistry methods for their synthesis reduces reliance on hazardous reagents and minimizes waste generation. frontiersin.orgrsc.org For instance, integrating catalytic hydrogenation with electrodialysis using bipolar membranes offers a green route to produce pure chiral amino alcohols by recycling reagents and avoiding the formation of inorganic salt byproducts. rsc.org
In the field of advanced materials, chiral amino alcohols are used to create chiral polymers and metal-organic frameworks (MOFs). These materials have potential applications in chiral separations, sensing, and asymmetric catalysis, contributing to the development of sophisticated technologies with a smaller environmental footprint.
Q & A
Q. Data Considerations :
- Yield Optimization : Trials with varying stoichiometric ratios (amine:electrophile = 1.2:1 to 1:1.2) and reaction times (6–24 hrs) are critical.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity isolation.
Reference : Analogous methods for amino alcohol synthesis (e.g., ethylenediamine derivatives) suggest these protocols .
How should researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm amine and alcohol proton environments (e.g., δ 1.2–1.4 ppm for methyl branches; δ 3.5–3.7 ppm for –CH₂OH).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical m/z: ~188.2).
- Thermal Analysis : DSC/TGA to assess decomposition thresholds (>200°C expected for stable amino alcohols).
Advanced Tip : X-ray crystallography can resolve stereochemistry if chiral centers are present .
What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or kinases using fluorometric assays (IC₅₀ determination).
- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive/negative strains.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess safety margins.
Data Interpretation : Compare results with structurally similar compounds. For example, 2-[(phenylmethylidene)amino]butan-1-ol showed 78% corrosion inhibition at 1 mM, suggesting potential bioactivity .
How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software (AutoDock Vina) to predict binding affinities with receptors (e.g., GABAₐ or NMDA receptors).
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) for ligand-protein interactions.
- Kinetic Studies : Monitor enzyme activity (e.g., AChE) via Ellman’s assay to determine inhibition type (competitive/non-competitive).
Case Study : Analogous amino alcohols demonstrated hydrophobic interactions and hydrogen bonding as key binding mechanisms .
How can contradictions in reported biological activities be resolved?
Methodological Answer:
Contradictions often arise from:
- Purity Variability : Validate compound purity via HPLC (>95%).
- Assay Conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤0.1%).
- Structural Analogues : Compare with derivatives (e.g., 2-[(1-cyclopropylethyl)amino]butan-1-ol) to identify structure-activity relationships (SAR).
Example : Electrochemical studies on similar compounds showed ±15% efficiency variance due to substituent effects, highlighting the need for controlled comparative trials .
What methodologies assess this compound’s potential in material science (e.g., corrosion inhibition)?
Methodological Answer:
- Electrochemical Impedance Spectroscopy (EIS) : Measure charge-transfer resistance (Rct) in corrosive media (e.g., 0.5 M H₂SO₄).
- Potentiodynamic Polarization : Determine corrosion current density (icorr) and inhibition efficiency (%IE = [1 - (icorr/icorr₀)] × 100).
- Surface Analysis : SEM/EDS to evaluate protective film formation on metal substrates.
Data from Analogues : 2-[(phenylmethylidene)amino]butan-1-ol achieved 85% IE on copper at 2 mM, suggesting the target compound could perform similarly with optimized substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
